(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its indole core, a phenylethenesulfonamide moiety, and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Chlorination: The indole derivative is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide group is introduced through a reaction between the chlorinated indole and a sulfonamide derivative, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and advanced purification techniques are often employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced sulfonamide derivatives.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is a common motif in many biologically active compounds, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-bromo-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a bromine substituent instead of chlorine.
(E)-N-(6-methyl-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a methyl group instead of chlorine.
(E)-N-(6-fluoro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
The uniqueness of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide lies in its specific chlorine substituent, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance its binding to certain biological targets or alter its chemical stability compared to its analogs.
Properties
IUPAC Name |
(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-10-14-12(9-16(20)18-14)8-15(13)19-23(21,22)7-6-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,18,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVYMSQHGJVTL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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